

Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B129006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4,5-dimethoxybenzaldehyde** (CAS No: 6948-30-7), a substituted benzaldehyde derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally-derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values to offer a complete reference profile.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-4,5-dimethoxybenzaldehyde**, facilitating its identification and characterization.

Mass Spectrometry Data

The mass spectrum of **3-Bromo-4,5-dimethoxybenzaldehyde** is characterized by the presence of isotopic peaks for bromine (^{79}Br and ^{81}Br), which have a near 1:1 natural abundance. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion and several key fragments.^[1]

m/z (Mass-to-Charge Ratio)	Interpretation
246	Molecular ion peak [M+2] ⁺ with ⁸¹ Br
244	Molecular ion peak [M] ⁺ with ⁷⁹ Br
229	Fragment ion [M-CH ₃] ⁺
149	Further fragmentation

Predicted ¹H NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Proton Assignment
9.83	Singlet	1H	Aldehyde (-CHO)
7.45	Singlet	1H	Aromatic (H-6)
7.12	Singlet	1H	Aromatic (H-2)
3.94	Singlet	3H	Methoxy (-OCH ₃)
3.90	Singlet	3H	Methoxy (-OCH ₃)

Predicted ¹³C NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Chemical Shift (δ) (ppm)	Carbon Assignment
190.8	Aldehyde (C=O)
153.5	Aromatic (C-4)
148.9	Aromatic (C-5)
131.7	Aromatic (C-1)
115.8	Aromatic (C-2)
112.3	Aromatic (C-6)
109.8	Aromatic (C-3)
60.5	Methoxy (-OCH ₃)
56.4	Methoxy (-OCH ₃)

Predicted Infrared (IR) Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Wavenumber (cm ⁻¹)	Vibrational Mode
2940	C-H stretch (aromatic)
2840	C-H stretch (aldehyde)
1685	C=O stretch (aldehyde)
1580	C=C stretch (aromatic ring)
1270	C-O stretch (aryl ether)
1130	C-O stretch (aryl ether)
680	C-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **3-Bromo-4,5-dimethoxybenzaldehyde** is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. The solution should be homogenous.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment is performed. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is typically required to obtain a good signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a solid sample like **3-Bromo-4,5-dimethoxybenzaldehyde**, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
 - **ATR:** A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
 - **KBr Pellet:** Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded on an FTIR spectrometer.

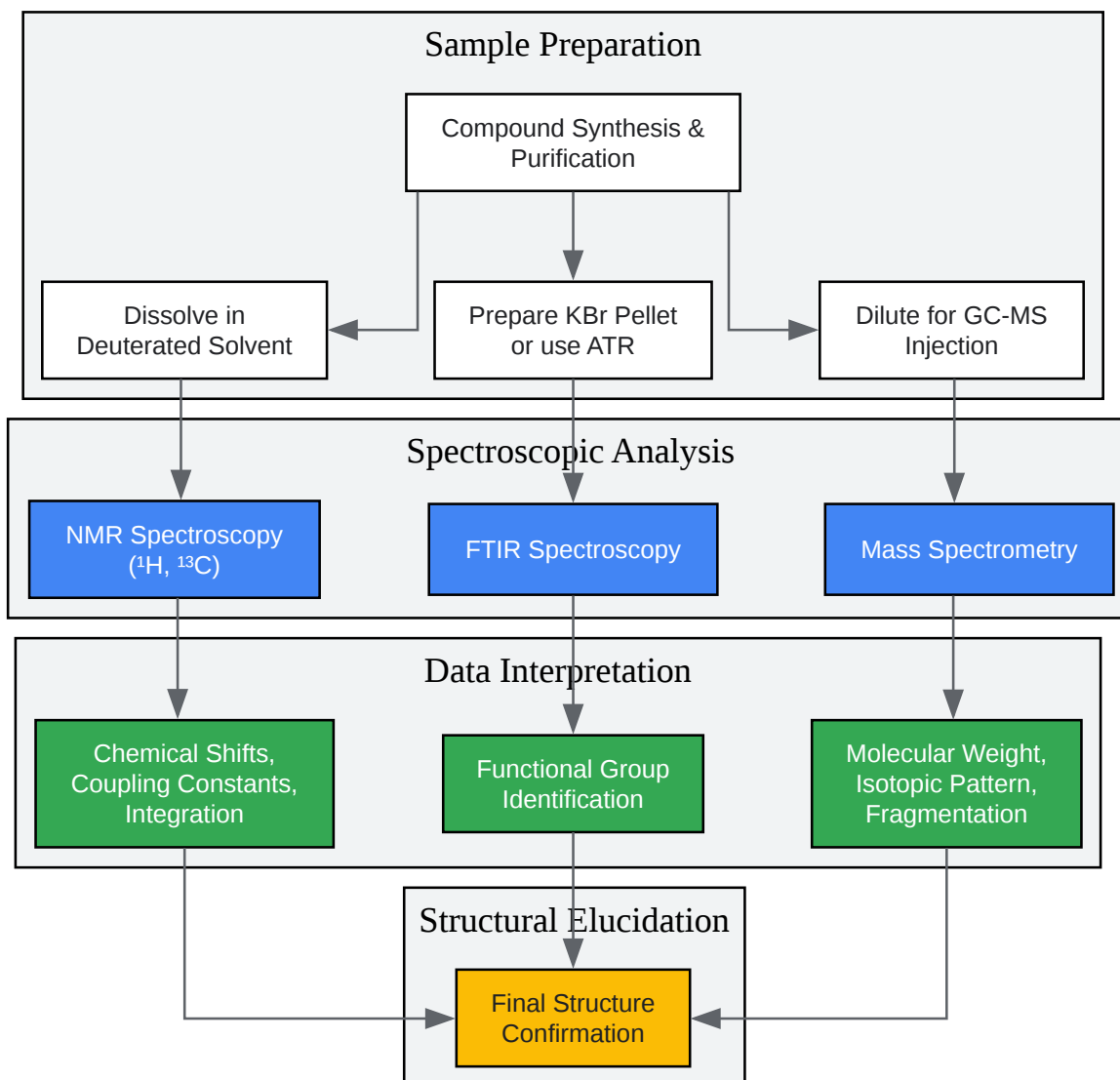
- **Data Acquisition:** A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) system for volatile and thermally stable compounds.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound such as **3-Bromo-4,5-dimethoxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]
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